Amino(5-ethylthiophen-2-yl)acetic acid
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Overview
Description
Amino(5-ethylthiophen-2-yl)acetic acid is a compound that belongs to the class of amino acids, characterized by the presence of an amino group and a carboxylic acid group attached to a thiophene ring The thiophene ring is a five-membered ring containing one sulfur atom, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amino(5-ethylthiophen-2-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-ethylthiophene, which is commercially available or can be synthesized through various methods.
Amination: The thiophene ring is aminated using reagents such as ammonia or primary amines under controlled conditions to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation.
Alcohols and Aldehydes: Formed through reduction.
Halogenated and Alkylated Derivatives: Formed through substitution.
Scientific Research Applications
Amino(5-ethylthiophen-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of Amino(5-ethylthiophen-2-yl)acetic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to amino acid metabolism, oxidative stress, and cellular signaling.
Comparison with Similar Compounds
Amino(5-methylthiophen-2-yl)acetic acid: Similar structure with a methyl group instead of an ethyl group.
Amino(5-phenylthiophen-2-yl)acetic acid: Contains a phenyl group, leading to different chemical properties.
Uniqueness: Amino(5-ethylthiophen-2-yl)acetic acid is unique due to the presence of the ethyl group, which influences its reactivity and interactions with other molecules. This structural variation can result in distinct biological and chemical properties compared to its analogs .
Biological Activity
Amino(5-ethylthiophen-2-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C₆H₇NO₂S
- Molecular Weight : 157.19 g/mol
The presence of an amino group and a thiophene ring contributes to its chemical reactivity and biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens, including Gram-positive and Gram-negative bacteria. The compound exhibits significant inhibitory effects on strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 128 µg/mL |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties, which have been assessed using various in vitro models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response.
Case Study: Inhibition of Cytokine Production
In a controlled study, human peripheral blood mononuclear cells (PBMCs) were treated with this compound. The results indicated a significant reduction in TNF-α levels by approximately 50% at a concentration of 50 µM, showcasing its potential as an anti-inflammatory agent .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, enhancing binding affinity.
- Ionic Interactions : The carboxylic acid moiety allows ionic interactions with positively charged residues in proteins.
- π-π Interactions : The thiophene ring facilitates π-π stacking interactions with aromatic residues, influencing protein conformation and activity.
These interactions contribute to the compound's efficacy in modulating biological pathways relevant to inflammation and microbial resistance.
Research Findings
Several studies have investigated the broader implications of this compound in pharmacological applications:
- Synthesis and Characterization : A recent study synthesized derivatives of this compound, evaluating their biological properties through structure–activity relationship (SAR) analyses. Modifications to the thiophene ring significantly impacted antimicrobial potency .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound in treating infections and inflammatory conditions. Preliminary findings indicate promising results in reducing symptoms associated with induced inflammation .
Properties
Molecular Formula |
C8H11NO2S |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2-amino-2-(5-ethylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C8H11NO2S/c1-2-5-3-4-6(12-5)7(9)8(10)11/h3-4,7H,2,9H2,1H3,(H,10,11) |
InChI Key |
FHEOHIHHPWPNBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C(C(=O)O)N |
Origin of Product |
United States |
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